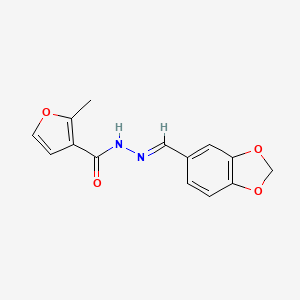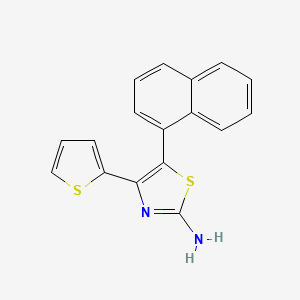![molecular formula C16H21N5O2S B5508149 3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide" often involves multi-step chemical reactions, starting from basic building blocks like amino acids, halides, and alkenes. For instance, the synthesis of related heterocyclic compounds typically includes steps such as condensation, cyclization, and nucleophilic substitution reactions (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography. These studies provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry, which are crucial for understanding the compound's chemical behavior and reactivity (Wang & He, 2011).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of functional groups like thiazol, pyrimidinyl, and morpholinyl. These groups can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring transformations. For example, compounds containing thiazole rings can participate in reactions with halides and amines, leading to the formation of new derivatives with altered chemical properties (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are critical for their practical application and handling. These properties are often determined experimentally and can be influenced by the compound's molecular weight, polarity, and hydrogen bonding capability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding how these compounds can be used in chemical synthesis and other applications. For instance, the presence of a morpholine ring can impart basic characteristics to the compound, affecting its solubility and reactivity (Karimian & Karimian, 2017).
科学的研究の応用
Synthesis and Chemical Properties
This compound is part of a broader category of chemical compounds explored for their potential in synthesizing novel heterocyclic compounds with various biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential utility of similar structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives have been explored, demonstrating the chemical versatility and reactivity of thiazolopyrimidine structures in producing a variety of biologically relevant compounds (Kinoshita et al., 1987).
Biological Applications
- Anticonvulsant Activity: Research into hybrid compounds derived from propanamides and butanamides, incorporating morpholine and pyrimidine moieties, has shown promising anticonvulsant activities. These studies highlight the therapeutic potential of such compounds in treating epilepsy and other seizure disorders (Kamiński et al., 2015).
- Antimicrobial and Herbicidal Activities: Compounds incorporating the pyrimidine ring have been synthesized and evaluated for their antimicrobial properties, suggesting applications in combating bacterial infections. Additionally, their use in agriculture as herbicides has been investigated, offering potential for enhancing crop protection strategies (Farag, Kheder, & Mabkhot, 2009).
Pharmacological Research
- Neurokinin-1 Receptor Antagonism: The synthesis of compounds with neurokinin-1 receptor antagonist properties suitable for both intravenous and oral administration has been reported. These compounds are explored for their potential efficacy in treating conditions like emesis and depression, highlighting the versatility of pyrimidine and morpholine derivatives in pharmacological research (Harrison et al., 2001).
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12-14(24-11-20-12)2-3-16(22)17-9-13-8-15(19-10-18-13)21-4-6-23-7-5-21/h8,10-11H,2-7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWDMFOSUXRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)


![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)



![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)